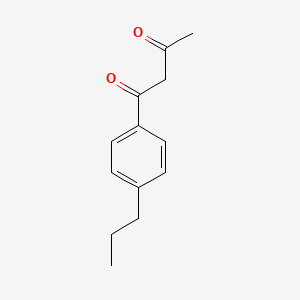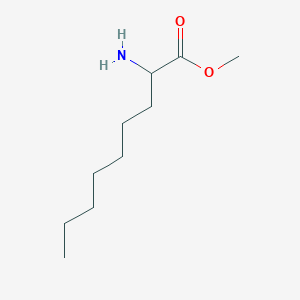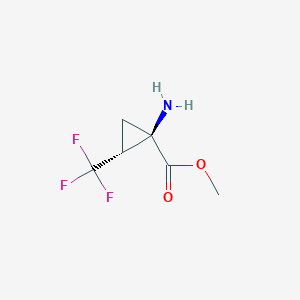
3-Iodo-L-tyrosine Methyl Ester HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-L-tyrosine Methyl Ester Hydrochloride is an organic compound with the chemical formula C10H13ClINO3. It is a derivative of L-tyrosine, an amino acid, where the hydroxyl group of the tyrosine is iodinated, and the carboxyl group is esterified with methanol. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride typically involves the iodination of L-tyrosine followed by esterification. A common method includes reacting L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the meta-position of the benzene ring. The resulting 3-Iodo-L-tyrosine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atom, converting it back to L-tyrosine methyl ester.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine methyl ester.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-L-tyrosine Methyl Ester Hydrochloride has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride involves the inhibition of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, the compound can modulate the levels of catecholamines in biological systems . Additionally, it plays a role in the synthesis of thyroid hormones by acting as an intermediate in the formation of triiodothyronine (T3) and thyroxine (T4) .
Comparison with Similar Compounds
3-Iodotyrosine: An intermediate in thyroid hormone synthesis, similar in structure but without the esterified carboxyl group.
L-Tyrosine Methyl Ester: The non-iodinated form, used as a prodrug for L-tyrosine.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms and is also involved in thyroid hormone synthesis.
Uniqueness: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride is unique due to its specific iodination and esterification, which confer distinct biochemical properties. Its ability to inhibit tyrosine hydroxylase and its role in thyroid hormone synthesis make it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C10H13ClINO3 |
|---|---|
Molecular Weight |
357.57 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H |
InChI Key |
CCYPOKVFIQWUNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)

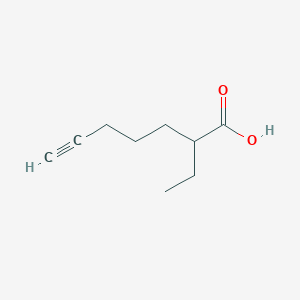

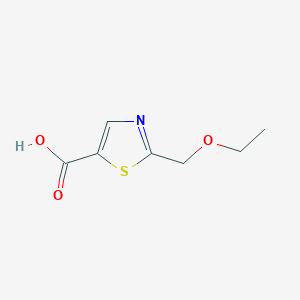



![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
